methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Preparation Methods
The synthesis of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:
Methyl1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound has an additional ring, making it structurally distinct but still related.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Biological Activity
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, particularly in the realms of cancer therapy and enzyme inhibition.
Structural Characteristics and Synthesis
The compound features a pyrazolo-pyridine core that can be modified to enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the development of derivatives with improved potency and selectivity. For instance, structural modifications at the 4-position of the carboxylate group have been shown to significantly affect biological outcomes.
1. Anticancer Activity
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines including A172, U87MG, A375, and Panc0504 with IC50 values in the low micromolar range (0.75–4.15 μM) . Notably, these compounds were found to inhibit tumor growth in vivo without affecting normal cells or inducing systemic toxicity .
2. Enzyme Inhibition
The compound has also been identified as an effective inhibitor of TBK1 (TANK-binding kinase 1), a critical regulator in immune response and cancer signaling pathways. One derivative showed an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in THP-1 and RAW264.7 cells . This highlights its potential as a lead compound for immune-related therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives:
Substituent Position | Effect on Activity |
---|---|
1-position | Modifications lead to varying degrees of enzyme inhibition |
4-position | Critical for anticancer activity; bulky groups enhance potency |
Hydrophobic tails | Influence binding affinity to target enzymes |
Studies indicate that steric factors and electronic properties of substituents at these positions are pivotal in determining the efficacy of the compounds .
Case Study 1: Antiproliferative Effects
In a controlled experiment assessing the antiproliferative effects of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives on cancer cell lines:
- Cell Lines Tested : A172, U87MG, A375
- IC50 Values : Ranged from 0.75 μM to 4.15 μM
- Mechanism : Induction of apoptosis and inhibition of angiogenesis were observed as mechanisms of action .
Case Study 2: TBK1 Inhibition
A derivative was tested for its ability to inhibit TBK1:
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h4-5H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
RTYZJQDMESGGFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNC2=C1C=NN2 |
Origin of Product |
United States |
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